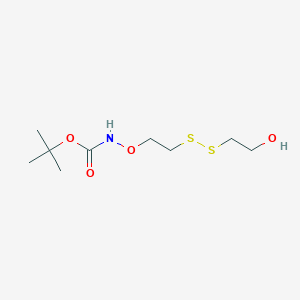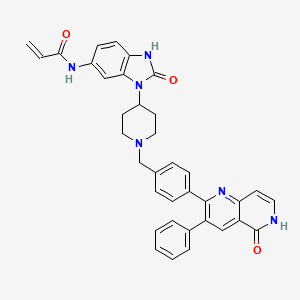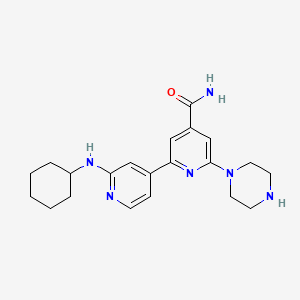
ブロモ-PEG2-ホスホン酸
概要
説明
Bromo-PEG2-phosphonic acid is a PEG linker containing bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .
Synthesis Analysis
Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . It is also provided by CD Bioparticles for drug delivery .Molecular Structure Analysis
The molecular formula of Bromo-PEG2-phosphonic acid is C6H14BrO5P . The exact mass is 275.98 .Chemical Reactions Analysis
The bromine group in Bromo-PEG2-phosphonic acid is a good leaving group and participates in substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG2-phosphonic acid is 277.05 . The elemental analysis shows that it contains C, 26.01; H, 5.09; Br, 28.84; O, 28.87; P, 11.18 . It appears as a liquid .科学的研究の応用
医薬品化学におけるリン酸塩生体等価体
ブロモ-PEG2-ホスホン酸は、リン酸塩生体等価体として機能するα-臭化ホスホン酸塩の合成に使用されます。これらの化合物は、生物系におけるリン酸基を模倣するため、医薬品化学において重要です。特に、キナーゼやホスファターゼなどのリン酸基を認識する酵素の阻害剤設計に役立ちます。 これらの酵素は、シグナル伝達などの重要な細胞機能に関与しており、その異常な活性は、癌、糖尿病、アルツハイマー病などの病気と関連しています {svg_1}.
ドラッグデリバリーシステム
ブロモ-PEG2-ホスホン酸中のPEG(ポリエチレングリコール)リンカーの親水性により、化合物の水溶性が高まり、ドラッグデリバリーシステムに最適な選択肢となります。 この特性により、医薬品製剤のバイオアベイラビリティと治療効果を向上させることができる、より効果的なドラッグデリバリーメカニズムの創出が可能になります {svg_2}.
生物活性プローブ
ブロモ-PEG2-ホスホン酸中の臭素基は、置換反応に関与する能力があるため、生物活性を研究するためのプローブを作成するために使用できます。 これらのプローブは、さまざまな生体分子の作用機序と経路を理解するのに役立ち、細胞プロセスと潜在的な治療標的についての洞察を提供します {svg_3}.
酵素阻害
ブロモ-PEG2-ホスホン酸誘導体は、リン酸基を認識する酵素の阻害剤として作用することが示されています。 これらの酵素に不可逆的に結合することにより、酵素の活性を調節することができ、これは酵素機能の研究と、酵素の調節不全によって引き起こされる疾患の治療に有益です {svg_4}.
合成化学
合成化学では、ブロモ-PEG2-ホスホン酸は、分子にホスホン酸基を導入するための試薬として使用されます。 臭素原子は優れた脱離基として作用し、複雑な有機化合物の作成に不可欠なさまざまな化学反応を促進します {svg_5}.
研究ツール開発
研究者は、ブロモ-PEG2-ホスホン酸を使用して、リン酸化経路を調査するツールを開発しています。 これらのツールは、細胞内の複雑なシグナル伝達ネットワークを解明し、リン酸化がさまざまな生理学的プロセスにどのように影響するかを理解するために使用できます {svg_6}.
作用機序
Target of Action
Bromo-PEG2-phosphonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . It is used in the synthesis of PROTACs, where it forms a bridge between the ligand for the E3 ubiquitin ligase and the ligand for the target protein .
Biochemical Pathways
The exact biochemical pathways affected by Bromo-PEG2-phosphonic acid are dependent on the specific PROTACs synthesized using it. Generally, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Bromo-PEG2-phosphonic acid would be largely determined by the specific PROTACs it is used to synthesize. The hydrophilic peg linker in the compound is known to increase the water solubility of a compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Bromo-PEG2-phosphonic acid is the degradation of the target protein in the cell. This is achieved through the action of the PROTAC, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Safety and Hazards
Bromo-PEG2-phosphonic acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
将来の方向性
Bromo-PEG2-phosphonic acid is a PEG linker that can be used in the synthesis of PROTACs . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .
生化学分析
Biochemical Properties
Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
Bromo-PEG2-phosphonic acid, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of Bromo-PEG2-phosphonic acid involves its role as a linker in PROTACs . PROTACs operate by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
特性
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZEERRSMGNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210535 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446282-44-5 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)
![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
